An In-depth Technical Guide to 1-(Aminomethyl)-N-ethyl-N-methyl-cyclohexanamine (CAS 363626-93-1)
An In-depth Technical Guide to 1-(Aminomethyl)-N-ethyl-N-methyl-cyclohexanamine (CAS 363626-93-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the chemical compound 1-(Aminomethyl)-N-ethyl-N-methyl-cyclohexanamine, identified by the CAS number 363626-93-1. As a Senior Application Scientist, the aim is to deliver not just a compilation of data, but a synthesized resource that offers insights into its properties, potential applications, and the scientific reasoning behind suggested experimental approaches. While publicly available information on the specific biological activities of this molecule is limited, this guide will contextualize its potential by examining the well-documented activities of structurally related cyclohexane diamine derivatives. This approach is intended to empower researchers to formulate novel hypotheses and design robust experimental plans for the investigation of this compound.
Core Molecular Identity and Physicochemical Profile
1-(Aminomethyl)-N-ethyl-N-methyl-cyclohexanamine is a diamine with a cyclohexane backbone.[1] The structure features a primary amine on a methyl substituent and a tertiary amine with ethyl and methyl groups, both attached to the same carbon of the cyclohexane ring.[1] This unique arrangement of functional groups dictates its chemical behavior and potential interactions with biological systems.
Chemical Structure and Identifiers
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IUPAC Name: 1-(aminomethyl)-N-ethyl-N-methylcyclohexan-1-amine[2]
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CAS Number: 363626-93-1[2]
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Molecular Formula: C₁₀H₂₂N₂[2]
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Molecular Weight: 170.30 g/mol [2]
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Canonical SMILES: CCN(C)C1(CCCCC1)CN[2]
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InChI Key: IRJZFGMWHRHSRU-UHFFFAOYSA-N[2]
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Synonyms: N-[1-(aminomethyl)cyclohexyl]-N-ethyl-N-methylamine, 1-(Aminomethyl)-N-ethyl-N-methylcyclohexanamine[1][2]
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These computed properties provide a foundational understanding of the molecule's behavior in various environments.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| XLogP3 | 1.3 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Topological Polar Surface Area | 29.3 Ų | [2] |
| Basicity | Expected to be basic due to the presence of two amine groups | [1] |
| Solubility | Likely soluble in polar solvents due to hydrogen bonding capacity | [1] |
Expert Insight: The presence of both a primary and a tertiary amine suggests that this molecule will exhibit two distinct pKa values. This characteristic is crucial for understanding its ionization state at physiological pH, which in turn governs its membrane permeability and interaction with biological targets. The calculated XLogP3 of 1.3 indicates a moderate lipophilicity, suggesting that the compound may possess a reasonable balance between aqueous solubility and the ability to cross cellular membranes.
Synthesis and Chemical Reactivity
While specific, detailed synthetic protocols for 1-(Aminomethyl)-N-ethyl-N-methyl-cyclohexanamine are not extensively published in peer-reviewed literature, its structure suggests a plausible synthetic strategy.
Conceptual Synthetic Workflow
A potential synthetic route could involve the multi-step conversion of a cyclohexane precursor. A logical approach would be the derivatization of a cyclohexanone derivative, followed by amination and subsequent alkylation steps to introduce the ethyl and methyl groups.
Caption: Conceptual synthetic pathway for 1-(Aminomethyl)-N-ethyl-N-methyl-cyclohexanamine.
Trustworthiness of Protocol: This proposed pathway is based on well-established named reactions in organic chemistry, such as the Strecker synthesis for the introduction of the amino and cyano groups, followed by reduction and reductive amination for the installation of the alkyl groups on the nitrogen atom. The choice of reagents and reaction conditions would require empirical optimization for yield and purity.
Potential Biological Activities and Therapeutic Applications: A Class-Based Perspective
Antimicrobial Potential
Numerous studies have demonstrated that cyclohexane diamine derivatives possess significant antimicrobial properties. For instance, a series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) lower than tetracycline.[4] The presence of multiple amine groups in 1-(Aminomethyl)-N-ethyl-N-methyl-cyclohexanamine, which can be protonated at physiological pH, could facilitate interactions with negatively charged bacterial cell membranes, leading to membrane disruption and bactericidal effects.
Anticancer and Cytotoxic Activities
The cyclohexane ring system is a common feature in a variety of natural products and synthetic compounds with demonstrated anticancer activity.[3] The conformational rigidity of the cyclohexane scaffold can be exploited to present functional groups in a specific spatial orientation for optimal interaction with biological targets such as enzymes and receptors involved in cancer cell proliferation.
Neurological and Other Potential Applications
Derivatives of cyclohexane have also been investigated for their effects on the central nervous system.[3] The lipophilicity and presence of amine functionalities in 1-(Aminomethyl)-N-ethyl-N-methyl-cyclohexanamine suggest that it may have the potential to cross the blood-brain barrier. Further research could explore its activity on various neurological targets.
Suggested Experimental Protocols for Characterization
For researchers interested in investigating the properties of 1-(Aminomethyl)-N-ethyl-N-methyl-cyclohexanamine, the following experimental workflows are recommended.
Protocol for Determining Antimicrobial Activity
A standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.
Step-by-Step Methodology:
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Preparation of Bacterial Inoculum: Grow bacterial strains overnight in appropriate broth media (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
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Preparation of Compound Dilutions: Prepare a stock solution of 1-(Aminomethyl)-N-ethyl-N-methyl-cyclohexanamine in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth media.
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Inoculation: Inoculate each well with the prepared bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
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Incubation: Incubate the plates at 37°C for 18-24 hours.
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Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Protocol for Assessing Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of the compound on cancerous and non-cancerous cell lines.
Step-by-Step Methodology:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of 1-(Aminomethyl)-N-ethyl-N-methyl-cyclohexanamine for a specified duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Safety and Handling
Given its amine functional groups, 1-(Aminomethyl)-N-ethyl-N-methyl-cyclohexanamine may be an irritant.[1] Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
1-(Aminomethyl)-N-ethyl-N-methyl-cyclohexanamine (CAS 363626-93-1) is a chemical entity with a well-defined structure but a largely unexplored biological profile. Based on the known activities of the cyclohexane diamine class of compounds, it represents a promising starting point for further investigation, particularly in the areas of antimicrobial and anticancer drug discovery. The experimental protocols outlined in this guide provide a solid foundation for initiating such studies. Future research should focus on the empirical determination of its biological activities, elucidation of its mechanism of action, and structure-activity relationship (SAR) studies to optimize its therapeutic potential.
References
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PubChem. N-[1-(aminomethyl)cyclohexyl]-N-ethyl-N-methylamine. Available from: [Link]
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CABI Digital Library. cyclohexane and its functionally substituted derivatives. Available from: [Link]
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ResearchGate. Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules | Request PDF. Available from: [Link]
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PubMed. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives. Available from: [Link]
Sources
- 1. CAS 363626-93-1: 1-(aminomethyl)-N-ethyl-N-methyl-cyclohex… [cymitquimica.com]
- 2. N-[1-(aminomethyl)cyclohexyl]-N-ethyl-N-methylamine | C10H22N2 | CID 25219278 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
